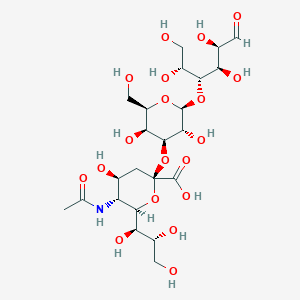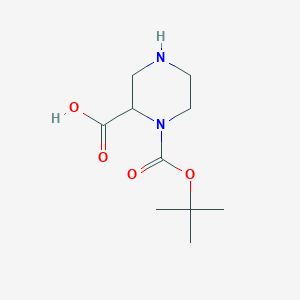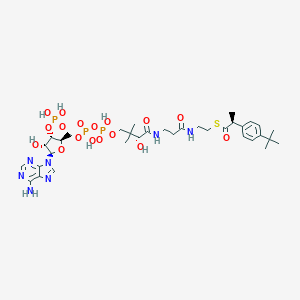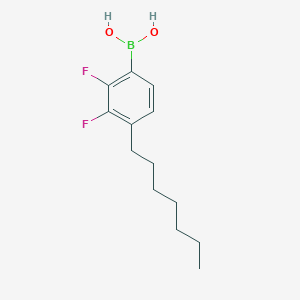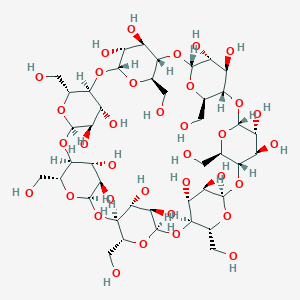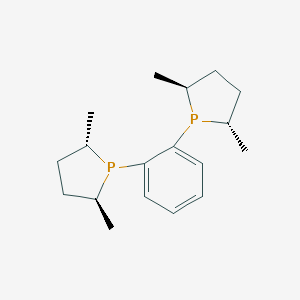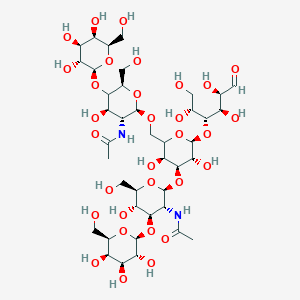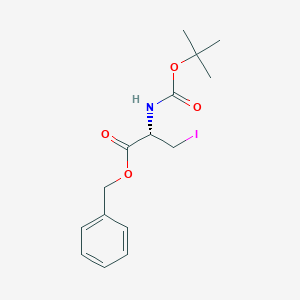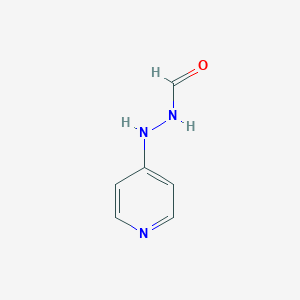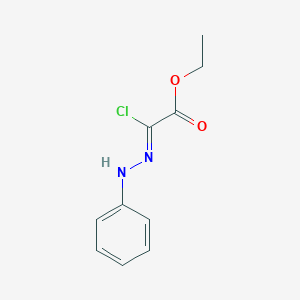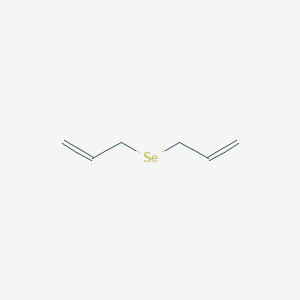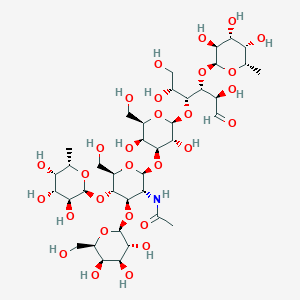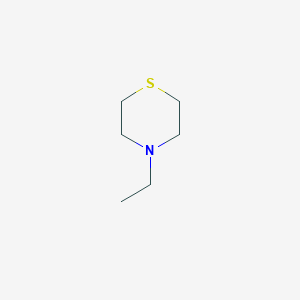
N-Ethylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylthiomorpholine (NETM) is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a sulfur-containing compound that is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of N-Ethylthiomorpholine involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-Ethylthiomorpholine increases the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
N-Ethylthiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which enhances cognitive function. It has also been shown to have antioxidant properties, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Ethylthiomorpholine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This property makes it useful in the study of Alzheimer's disease and other neurological disorders. Another advantage is its antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
One limitation of using N-Ethylthiomorpholine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-Ethylthiomorpholine to avoid exposure to the compound. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Ethylthiomorpholine. One direction is the development of new acetylcholinesterase inhibitors based on the structure of N-Ethylthiomorpholine. Another direction is the study of the antioxidant properties of N-Ethylthiomorpholine and its potential use in the treatment of oxidative stress-related diseases. Additionally, the study of the toxicity of N-Ethylthiomorpholine and its potential side effects is an important area for future research.
Conclusion
In conclusion, N-Ethylthiomorpholine is a sulfur-containing compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase and has antioxidant properties. While it has advantages for lab experiments, it also has limitations and potential toxicity. Future research should focus on the development of new acetylcholinesterase inhibitors and the study of the antioxidant properties of N-Ethylthiomorpholine.
Synthesemethoden
The synthesis of N-Ethylthiomorpholine involves the reaction of thiomorpholine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the yield of N-Ethylthiomorpholine can be improved by using a solvent such as acetonitrile. The purity of the product can be enhanced by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-Ethylthiomorpholine has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N-Ethylthiomorpholine useful in the study of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used in the treatment of this disease.
N-Ethylthiomorpholine has also been used in the study of the effects of sulfur-containing compounds on biological systems. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
Eigenschaften
CAS-Nummer |
133024-63-2 |
|---|---|
Produktname |
N-Ethylthiomorpholine |
Molekularformel |
C6H13NS |
Molekulargewicht |
131.24 g/mol |
IUPAC-Name |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
InChI-Schlüssel |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
Kanonische SMILES |
CCN1CCSCC1 |
Synonyme |
Thiomorpholine, 4-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



